molecular formula C13H10N4O4S2 B1608364 5-[5-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)penta-2,4-dienylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 63811-40-5

5-[5-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)penta-2,4-dienylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No. B1608364
CAS RN: 63811-40-5
M. Wt: 350.4 g/mol
InChI Key: VQEXRNPMSNIPEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-[5-(4-bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoyl chloride with ethanol and amines. The resulting esters and amides were characterized for their physicochemical properties and drug likeness using in silico methods .


Physical And Chemical Properties Analysis

  • Melting Point : The compound exhibits a melting point range of 124–126°C .
  • NMR Spectrum : The ^1H NMR spectrum shows characteristic peaks corresponding to different functional groups in the molecule .

Future Directions

  • Investigate its potential as an antitumor agent, building upon previous studies .

properties

CAS RN

63811-40-5

Product Name

5-[5-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)penta-2,4-dienylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Molecular Formula

C13H10N4O4S2

Molecular Weight

350.4 g/mol

IUPAC Name

5-[5-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)penta-2,4-dienylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C13H10N4O4S2/c18-8-6(9(19)15-12(22)14-8)4-2-1-3-5-7-10(20)16-13(23)17-11(7)21/h1-5H,(H2,14,15,18,19,22)(H3,16,17,20,21,23)

InChI Key

VQEXRNPMSNIPEO-UHFFFAOYSA-N

SMILES

C(=CC=C1C(=O)NC(=S)NC1=O)C=CC2=C(NC(=S)NC2=O)O

Canonical SMILES

C(=CC=C1C(=O)NC(=S)NC1=O)C=CC2=C(NC(=S)NC2=O)O

Origin of Product

United States

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